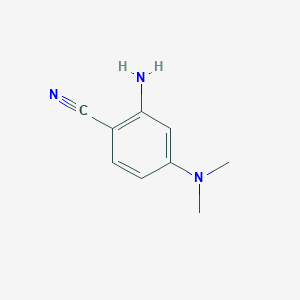![molecular formula C21H25N5O4S B2866116 4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide CAS No. 2034327-98-3](/img/structure/B2866116.png)
4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide" is a complex organic compound
準備方法
Synthetic Routes and Reaction Conditions:
Preparation of "4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide" involves multi-step organic synthesis processes. The general route begins with the synthesis of the benzo[c][1,2,5]thiadiazole core, followed by functional group modifications and coupling reactions.
Initial Synthesis: : Starting with 3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide, the compound undergoes nitration to introduce a nitro group at a suitable position.
Reduction: : The nitro group is subsequently reduced to an amine, forming 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-ylamine.
Coupling Reaction: : This intermediate is then coupled with 4-piperidone under specific conditions to form the desired piperidine derivative.
Acylation: : Finally, an acylation reaction introduces the acetamido and benzamide groups, resulting in the target compound.
Industrial Production Methods:
Industrial-scale production typically involves optimized reaction conditions, including the use of catalysts, to maximize yield and purity. Reactions are conducted in large reactors under controlled temperatures and pressures, ensuring scalability and consistency in production.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[c][1,2,5]thiadiazole moiety.
Reduction: : Reduction can occur at various functional groups, including the nitro group (if present) or carbonyl groups.
Substitution: : The aromatic rings are prone to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Including sodium borohydride or catalytic hydrogenation.
Substitution Reagents: : Like halogens or nucleophiles under specific conditions (e.g., Lewis acids for electrophilic substitution).
Major Products:
The major products of these reactions depend on the specific conditions and reagents used, typically resulting in modified functional groups or new derivatives with altered properties.
科学的研究の応用
Chemistry:
Fluorescent Probes: : Utilized in developing fluorescent probes for biological imaging due to its photophysical properties.
Sensing Materials: : Employed in creating sensors for detecting specific analytes in environmental and industrial settings.
Biology:
Biomarker Detection: : Assists in detecting and monitoring biomarkers in various biological samples.
Drug Design: : Plays a role in designing new drugs and understanding drug-receptor interactions.
Medicine:
Therapeutic Agents: : Investigated for potential therapeutic applications, particularly in targeting specific diseases.
Diagnostic Tools: : Used in the development of diagnostic tools and techniques for medical imaging.
Industry:
Material Science: : Applied in material science for the development of new materials with specific properties.
Catalysis: : Functions as a catalyst or catalyst precursor in various industrial chemical processes.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids, where it can modulate their activity.
Pathways Involved: : Interacts with signaling pathways involved in cell communication, proliferation, and metabolism.
類似化合物との比較
Benzo[c][1,2,5]thiadiazole: : The parent compound, known for its versatile properties and applications.
Piperidinyl Derivatives: : Compounds with similar piperidinyl groups, often explored for their biological activities.
Uniqueness:
That's a deep dive for you! Any further curiosities about this compound?
特性
IUPAC Name |
4-[[2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-24-18-4-2-3-5-19(18)26(31(24,29)30)17-10-12-25(13-11-17)14-20(27)23-16-8-6-15(7-9-16)21(22)28/h2-9,17H,10-14H2,1H3,(H2,22,28)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMYMCSHTLVCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2866034.png)
![1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B2866036.png)


![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866041.png)
![N-(1,3-benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2866044.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2866050.png)
![3-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID](/img/structure/B2866051.png)

![(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one](/img/structure/B2866056.png)
